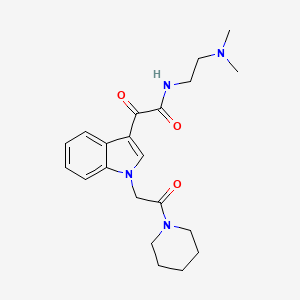
6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid is a complex organic compound with the molecular formula C24H19NO6. This compound is characterized by its isoquinoline core, which is substituted with methoxy groups and a naphthalene carbonyl moiety. It is primarily used in research settings due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization.
Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Naphthalene Carbonyl Moiety: The naphthalene carbonyl group can be introduced via Friedel-Crafts acylation, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Scientific Research Applications
6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid: Similar in structure but lacks the naphthalene carbonyl moiety.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Contains hydroxyl groups instead of methoxy groups.
Uniqueness
6,7-Dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid is unique due to the presence of both methoxy groups and a naphthalene carbonyl moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6,7-dimethoxy-1-(4-methoxynaphthalene-1-carbonyl)isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-29-19-9-8-15(13-6-4-5-7-14(13)19)23(26)22-17-11-21(31-3)20(30-2)10-16(17)18(12-25-22)24(27)28/h4-12H,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CACATOAVCIDEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)C3=NC=C(C4=CC(=C(C=C43)OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2799351.png)

![N-(4-(2-((3-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2799354.png)
![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B2799356.png)

![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)
![2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2799364.png)
![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2799366.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2799369.png)
